Cerebrocrast

概要

説明

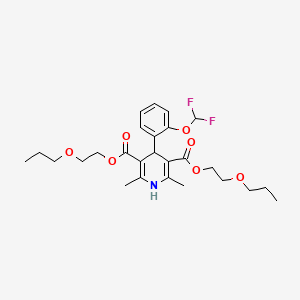

セレブロクラストは、IOS-1.1212としても知られており、1,4-ジヒドロピリジン誘導体です。 これは、膜脂質二重層に対する親和性が高く、血液脳関門を容易に通過して血漿およびオルガネラ膜(ミトコンドリアを含む)に組み込まれることができます 。 セレブロクラストは、神経保護作用と認知機能向上作用で知られています .

準備方法

セレブロクラストは、1,4-ジヒドロピリジン誘導体を用いた一連の化学反応によって合成されます。特定の合成経路および反応条件は、所有権があり、詳細については公表されていません。 科学的研究のために、研究室で製造されていることが知られています .

化学反応の分析

セレブロクラストは、次のようなさまざまな化学反応を起こします。

酸化: セレブロクラストは特定の条件下で酸化される可能性があり、さまざまな酸化生成物が生成されます。

還元: この化合物は還元反応を起こすこともできますが、試薬や条件に関する具体的な詳細は広く入手できません。

科学的研究の応用

Neuroprotective Effects

Cerebrocrast has been extensively studied for its neuroprotective properties, particularly in the context of oxidative stress and neurodegenerative diseases.

- Mechanism of Action : In vitro studies have demonstrated that this compound effectively reduces cell death induced by neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP^+) in cerebellar granule cells. It operates through a dose-dependent mechanism, with an effective concentration (EC50) of approximately 13 nM, significantly lower than that of traditional calcium antagonists like nimodipine (EC50 = 12.4 µM) .

- Reactive Oxygen Species : this compound has been shown to decrease the generation of reactive oxygen species and mitigate the loss of mitochondrial membrane potential, highlighting its role as a potential therapeutic agent for conditions like Parkinson's disease .

Mitochondrial Function

This compound's influence on mitochondrial bioenergetics has been a focal point in several studies:

- Oxidative Stress Mitigation : Research indicates that this compound can inhibit the inner membrane anion channel (IMAC) and prevent calcium-induced opening of the permeability transition pore (PTP) at concentrations below 25 mM. This inhibition is crucial for protecting mitochondria from oxidative damage .

- Mitochondrial Respiration : At higher concentrations (above 25 mM), this compound negatively impacts mitochondrial respiratory control ratios and uncoupled respiration rates but enhances state 4 respiration rates. It partially normalizes endogenous respiration rates and enhances ATP-induced contraction amplitudes in mitochondria .

Therapeutic Potential

The therapeutic implications of this compound extend beyond neuroprotection:

- Antidiabetic Properties : Studies suggest that this compound may also exhibit antidiabetic effects by inhibiting calcium channels, which could be beneficial for managing diabetes-related complications .

- Prevention of Mitochondrial Myopathies : this compound has shown promise in preventing azidothymidine (AZT)-induced mitochondrial myopathies, suggesting its utility in treating side effects associated with certain antiviral therapies .

Case Studies and Empirical Evidence

A collection of studies highlights the practical applications and effectiveness of this compound:

作用機序

セレブロクラストは、いくつかのメカニズムを通じて効果を発揮します。

電位依存性カルシウムチャネルブロッカー: これは、神経細胞のシグナル伝達と心血管機能に重要な役割を果たす電位依存性カルシウムチャネルを阻害します.

膜親和性: セレブロクラストは膜脂質二重層に対する親和性が高く、細胞膜に組み込まれ、細胞プロセスに影響を与えることができます.

類似の化合物との比較

セレブロクラストは、グルタピロンなどの他の化合物を含む1,4-ジヒドロピリジンファミリーの一部です。

グルタピロン: 神経保護作用とミトコンドリア機能に影響を与える能力で知られています.

タウロピロン: 神経炎症と心保護の両方に影響を与える二重作用を示します.

ミルドラネート: 抗炎症作用と神経保護作用を有する別の化合物であり、脳卒中の研究ではセレブロクラストと比較されることがよくあります.

セレブロクラストは、神経保護、抗炎症、血糖降下作用のユニークな組み合わせによって際立っており、さまざまな科学研究における応用において汎用性の高い化合物となっています .

類似化合物との比較

Cerebrocrast is part of the 1,4-dihydropyridine family, which includes other compounds such as:

Glutapyrone: Known for its neuroprotective properties and ability to influence mitochondrial function.

Tauropyrone: Exhibits dual action by affecting both neuroinflammation and cardioprotection.

This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and hypoglycemic effects, making it a versatile compound for various scientific research applications .

生物活性

Cerebrocrast, a derivative of 1,4-dihydropyridine (1,4-DHP), has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential neuroprotective, immunomodulatory, and cardioprotective effects. This article reviews the biological activity of this compound by summarizing relevant research findings, including data tables and case studies.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of oxidative stress and neurodegenerative diseases. A study highlighted its ability to mitigate oxidative stress-induced damage in neuronal cells, suggesting that this compound may enhance mitochondrial bioenergetics and reduce oxidative stress levels.

Key Findings:

- Mitochondrial Protection : this compound demonstrated a protective effect against oxidative stress in isolated mitochondria, improving mitochondrial function and reducing reactive oxygen species (ROS) generation .

- In Vivo Studies : Research involving streptozotocin-induced diabetic rats showed that this compound administration improved lymphocyte blast transformation activity, indicating enhanced immune response and potential protective effects against diabetes-induced complications .

Immunomodulatory Activity

This compound exhibits significant immunomodulatory effects, influencing lymphocyte activity. Studies have shown that it can enhance lymphocyte suppressive activity, which may play a role in preventing autoimmune diseases.

Case Study:

- A study found that this compound increased the suppressive activity of lymphocytes in diabetic rats, potentially preventing the development of insulin-dependent diabetes mellitus (IDDM) and non-insulin-dependent diabetes mellitus (NIDDM) .

Cardioprotective Properties

The cardioprotective effects of this compound have also been documented, particularly in models of drug-induced cardiomyopathy. Research indicates that this compound can significantly inhibit inflammation and cardiac damage.

Data Table: Cardioprotective Efficacy of this compound

| Study | Model | Dosage (mg/kg) | Maximal Activity (%) Inhibition |

|---|---|---|---|

| AZT-induced cardiomyopathy in mice | 0.1 - 0.25 | 32 - 45% |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Calcium Channel Modulation : As a calcium channel blocker, this compound may help regulate intracellular calcium levels, which is crucial for maintaining cellular function and preventing apoptosis.

- Anti-inflammatory Effects : By modulating cytokine release and reducing inflammatory responses, this compound contributes to its protective effects in various tissues.

特性

CAS番号 |

118790-71-9 |

|---|---|

分子式 |

C26H35F2NO7 |

分子量 |

511.6 g/mol |

IUPAC名 |

bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3 |

InChIキー |

ASCWBYZMMHUZMQ-UHFFFAOYSA-N |

SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |

正規SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |

外観 |

Solid powder |

Key on ui other cas no. |

118790-71-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine cerebrocrast IOS 11212 IOS-1.1212 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。